N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is an organic compound that forms a critical part of various scientific research and industrial applications. Known for its unique chemical structure, this compound is leveraged across multiple domains due to its specific reactivity and interactions with biological and chemical systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep reaction process involving the sulfonation of a triazole ring followed by N,N-dimethylation. Generally, the synthesis begins with a 4-fluorophenylsulfonyl chloride reacting with a triazole derivative in the presence of a base, such as triethylamine, to form the core structure. Subsequently, the dimethylamino group is introduced through a substitution reaction using dimethylamine under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is optimized to achieve high yields and purity. The process typically involves continuous flow synthesis, where reactants are introduced into a reactor under regulated temperature and pressure conditions, followed by isolation and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes:
Substitution Reactions: : It reacts with various nucleophiles or electrophiles to form substituted derivatives.
Oxidation: : Under specific conditions, it can be oxidized to form sulfoxides or sulfones.
Reduction: : Can be reduced to remove sulfonyl groups or alter its oxidation state.
Common Reagents and Conditions
Nucleophiles: : Such as alkyl halides or amines.
Oxidizing Agents: : Like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Including lithium aluminum hydride or sodium borohydride.
Major Products:
Scientific Research Applications
N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is used extensively in:
Chemistry: : As a building block for the synthesis of complex molecules and pharmaceuticals.
Biology: : To study interactions with enzymes and receptors, providing insights into biochemical pathways.
Industry: : Utilized in the formulation of specialty chemicals and advanced materials due to its unique reactivity.
Mechanism of Action
This compound’s mechanism of action often involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved typically include signal transduction or metabolic pathways where the compound plays a role in modulating biochemical reactions.
Comparison with Similar Compounds
When compared to other sulfonyl-triazole compounds, N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine stands out due to its dual dimethylamine functionalities, which confer unique electronic and steric properties.
Similar Compounds Include
N-{3-(ethylamino)-1-[(4-chlorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-diethylamine
N-{3-(methylamino)-1-[(4-bromophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine
Each of these compounds, while similar in structure, showcases distinct reactivity patterns and applications based on their individual functional groups.
There you go! Happy to elaborate on any section if needed.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN5O2S/c1-16(2)11-14-12(17(3)4)18(15-11)21(19,20)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPYAJJCEKOLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.